REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:6][C:5]([CH2:12]CC(OCCCCCCCCCCCCCCCCCC)=O)=[CH:4][C:3]=1[C:35]([CH3:38])([CH3:37])[CH3:36].OC1C(C(C)(C)C)=CC(CC(C(OCCCCCCCCCCCCCCCCCC)=O)C(OCCCCCCCCCCCCCCCCCC)=O)=CC=1C.C(C1C=C(C)C=C(C(C)(C)C)C=1O)C1C=C(C)C=C(C(C)(C)C)C=1O.C(C1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C(C1C(O)=C(C2(C)CCCCC2)C=C(C)C=1)C1C(O)=C(C2(C)CCCCC2)C=C(C)C=1.C(C1C(O)=C(C(C)(C)C)C=CC=1C)(C1C(O)=C(C(C)(C)C)C=CC=1C)CCC.CC1C=C(O)C(C(C)(C)C)=CC=1C(C1C=C(C(C)(C)C)C(O)=CC=1C)CC(C1C=C(C(C)(C)C)C(O)=CC=1C)C.C(C1C=C(C=C(C(C)(C)C)C=1O)CC1C(C)=C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(C)=C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C=1C)(C)(C)C.CC(C1OCC2(COC(C(C)(C)CC3C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=3)OC2)CO1)(C)CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C.C=C(CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C(O)=O.C=C(CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C(O)=O.C=C(CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C(O)=O.C=C(CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C(O)=O.C(C1C=C(CCC(NC(=O)C(=O)NC(=O)CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)C=C(C(C)(C)C)C=1O)(C)(C)C>>[C:8]([C:7]1[C:2]([OH:1])=[C:3]([C:35]([CH3:38])([CH3:37])[CH3:36])[CH:4]=[C:5]([CH3:12])[CH:6]=1)([CH3:11])([CH3:10])[CH3:9] |f:9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)C)CCC(=O)OCCCCCCCCCCCCCCCCCC)C(C)(C)C
|
Name
|
3,9-bis[1,1-dimethyl-2-(3,5-di-t-butyl-4-hydroxyphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(C)C1OCC2(CO1)COC(OC2)C(CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C)C
|
Name
|
tetrakis[-methylene-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate]-methane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C.C=C(C(=O)O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.C=C(C(=O)O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.C=C(C(=O)O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.C=C(C(=O)O)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
1,3,5-tris(3,5-di-t-butyl-4-hydroxybenzyl)isocyanurate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
isocyanurate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis[3-(3,5-di-t-butyl-4-hydroxyphenyl)propionyl]-oxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)NC(C(NC(CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(CC(C(=O)OCCCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCCCC)C=C1C(C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(=CC(=C1O)C1(CCCCC1)C)C)C1=CC(=CC(=C1O)C1(CCCCC1)C)C
|
Name
|
bis[3,3-bis (4-hydroxy-3-t-butylphenyl)butyric acid]glycol ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
butylidenebis(6-t-butyl-m-cresol)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(C1=C(C=CC(=C1O)C(C)(C)C)C)C1=C(C=CC(=C1O)C(C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=C1)O)C(C)(C)C)C(CC(C)C1=C(C=C(C(=C1)C(C)(C)C)O)C)C1=C(C=C(C(=C1)C(C)(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CC2=C(C(=C(C(=C2C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C=C(C1O)C(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |